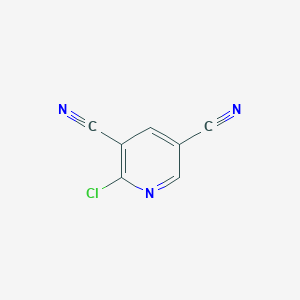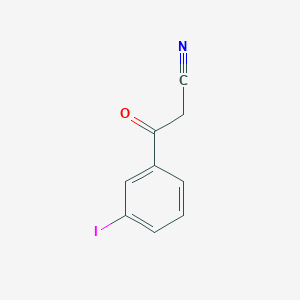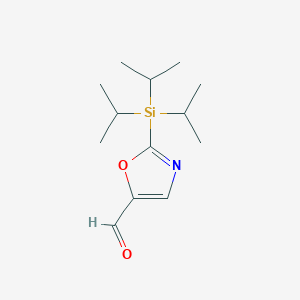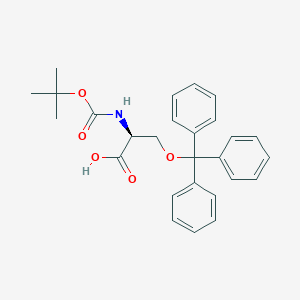
2-Chloropyridine-3,5-dicarbonitrile
Vue d'ensemble
Description
2-Chloropyridine-3,5-dicarbonitrile is a chemical compound with the CAS Number: 172208-08-1. It has a molecular weight of 163.57 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of this compound has been reported in various studies. For instance, a simple and highly efficient synthesis of 2-chloro–6-(trifluoromethyl)pyridine-3,5-dicarbonitrile has been developed from readily available starting materials . Another method involves the reaction of benzoyl cyanide with malononitrile in the presence of piperidine, followed by treatment with gaseous hydrogen chloride .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H2ClN3/c8-7-6(3-10)1-5(2-9)4-11-7/h1,4H . Further analysis of the molecular structure can be found in various studies .Chemical Reactions Analysis
This compound has been used in various chemical reactions. For example, it has been used as an intermediate for the synthesis of new pyrazolopyridine, pyridopyrimidine, benzodiazepine, and benzothiazipine derivatives .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties can be found in various databases .Applications De Recherche Scientifique
- Propriétés cholinergiques et neuroprotectrices: Des chercheurs ont exploré la synthèse et l’évaluation biologique du 2-chloropyridine-3,5-dicarbonitrile en tant que candidat médicament potentiel pour la maladie d’Alzheimer et les maladies vasculaires neuronales . Ses propriétés multipotentes en font une cible intéressante pour la découverte de médicaments.
Chimie médicinale et développement de médicaments
Mécanisme D'action
Target of Action
The primary target of 2-Chloropyridine-3,5-dicarbonitrile is various biologically active molecules. This compound is a structural element of these molecules, which can be used as non-steroidal anti-inflammatory , antimitotic , antibacterial drugs , ligands of adenosine receptors with antineuropathic activity , apoptosis inducers and tubulin inhibitors with antiproliferative action . It also acts on human FER tyrosine kinase , human dihydroorotate dehydrogenase (DHODH) , and HIV 1 inhibitors .
Mode of Action
The mode of action of this compound involves the nucleophilic substitution of chlorine . This reaction occurs when the compound interacts with anilines in propan-2-ol in the presence of N,N-diisopropylethylamine (DIPEA) in a sealed vial at 120°C . This results in the formation of 2-(arylamino)pyridin-3,4-dicarbonitriles .
Result of Action
The result of the action of this compound is the production of 2-(arylamino)pyridin-3,4-dicarbonitriles . These compounds have been found to exhibit efficient fluorescence in solution and the solid state . They also have potential applications in various therapeutic areas, including inflammation, cell division, bacterial growth, neuropathic pain, apoptosis, cell proliferation, and viral inhibition .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other compounds. For instance, the reaction with anilines requires a temperature of 120°C and the presence of DIPEA . .
Safety and Hazards
The safety information for 2-chloropyridine-3,5-dicarbonitrile includes several hazard statements such as H302, H312, H315, H319, H332, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause damage to organs through prolonged or repeated exposure .
Orientations Futures
2-Chloropyridine-3,5-dicarbonitrile and its derivatives have been studied for their potential applications in the treatment of Alzheimer’s and neuronal vascular diseases . These compounds can be considered as attractive multipotent therapeutic molecules on two key pharmacological receptors playing key roles in the progress of Alzheimer, that is, cholinergic dysfunction and oxidative stress, and neuronal vascular diseases .
Analyse Biochimique
Biochemical Properties
2-Chloropyridine-3,5-dicarbonitrile plays a significant role in biochemical reactions. It has been found to interact with enzymes such as acetylcholinesterase and butyrylcholinesterase, acting as a modest inhibitor at micromolar concentrations . These interactions suggest that this compound may influence neurotransmission processes by modulating the activity of these enzymes. Additionally, it can be used in the synthesis of other bioactive molecules, indicating its versatility in biochemical applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with acetylcholinesterase and butyrylcholinesterase can affect neurotransmitter levels, thereby impacting neuronal cell function . Moreover, its role in the synthesis of bioactive molecules suggests that it may have broader implications in cellular metabolism and gene expression regulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. Its inhibition of acetylcholinesterase and butyrylcholinesterase involves binding to the active sites of these enzymes, thereby preventing the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, affecting neuronal signaling. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under normal storage conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating enzyme activity and neurotransmitter levels. At higher doses, it could potentially lead to toxic or adverse effects . Studies have shown that there is a threshold beyond which the compound’s effects become detrimental, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other bioactive molecules . These interactions can affect metabolic flux and metabolite levels, thereby influencing overall cellular metabolism. Understanding these pathways is crucial for elucidating the compound’s role in biochemical processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, making it essential to study these aspects for potential therapeutic use.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Its activity and function can vary depending on its localization within the cell. Understanding these localization patterns is important for elucidating the compound’s mechanism of action and its potential effects on cellular function.
Propriétés
IUPAC Name |
2-chloropyridine-3,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClN3/c8-7-6(3-10)1-5(2-9)4-11-7/h1,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJFCLLYTVUQHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450776 | |
| Record name | 2-chloropyridine-3,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
172208-08-1 | |
| Record name | 2-chloropyridine-3,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloropyridine-3,5-dicarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3S,5S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1600332.png)








